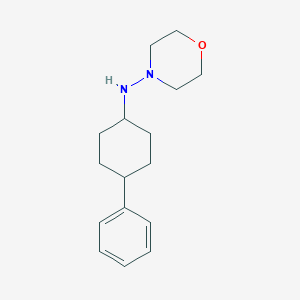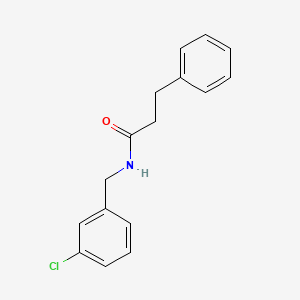![molecular formula C23H21NO2 B5786114 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)
1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanoneβ inhibitor VIII works by binding to the ATP-binding site of 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanoneβ and inhibiting its activity. This leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The inhibition of 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanoneβ by 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone has been found to have several biochemical and physiological effects. It has been shown to promote the survival of neurons, reduce inflammation, and enhance the formation of new blood vessels. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone in lab experiments is its specificity for 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanoneβ inhibition. This allows researchers to study the downstream effects of 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanoneβ inhibition without interfering with other cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone. One potential area of research is the development of more potent and selective 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanoneβ inhibitors. Additionally, the therapeutic potential of this compound in various diseases, including cancer, Alzheimer's disease, and bipolar disorder, warrants further investigation. Finally, the use of this compound in combination with other drugs or therapies could lead to enhanced therapeutic effects.
In conclusion, 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone is a promising compound for scientific research due to its potential therapeutic applications in various diseases. Its specificity for 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanoneβ inhibition and downstream effects make it a valuable tool for studying cellular processes. Further research is needed to fully understand the therapeutic potential of this compound and develop more potent and selective 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanoneβ inhibitors.
Métodos De Síntesis
The synthesis of 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone involves the reaction of 1H-indole-3-carbaldehyde and 2-(1-naphthyloxy)ethylamine in the presence of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been found to inhibit the activity of glycogen synthase kinase-3β (1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanoneβ), an enzyme that plays a crucial role in the regulation of several cellular processes.
Propiedades
IUPAC Name |
1-[1-(2-naphthalen-1-yloxyethyl)indol-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-22(25)20-16-24(21-12-6-5-11-19(20)21)14-15-26-23-13-7-9-17-8-3-4-10-18(17)23/h3-13,16H,2,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFKOLLZQKFWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-indol-3-yl}propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)
![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)

![N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)
![4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde](/img/structure/B5786072.png)
![N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)




![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)
